molecular formula C19H25N3O2S B2484110 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide CAS No. 898448-48-1

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2484110
CAS No.: 898448-48-1
M. Wt: 359.49
InChI Key: QVGURQOGBHRKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked to a substituted ethyl backbone. The ethyl chain bears two critical moieties: a 4-methoxyphenyl group and a 4-methylpiperazine ring.

Key physicochemical properties include:

  • Molecular formula: C₂₀H₂₆N₃O₂S (calculated based on substituents).
  • Functional groups: Thiophene-2-carboxamide (hydrogen-bond acceptor/donor), 4-methoxyphenyl (electron-donating), and 4-methylpiperazine (basic, hydrophilic).
  • Potential applications: While direct biological data are unavailable in the provided evidence, structural analogs indicate roles in antibacterial, CNS-targeting, or ion channel modulation contexts .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-9-11-22(12-10-21)17(15-5-7-16(24-2)8-6-15)14-20-19(23)18-4-3-13-25-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGURQOGBHRKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Methoxyphenylacetonitrile

A two-step process is commonly employed:

  • Formation of the α-Amino Nitrile :
    • 4-Methoxyphenylacetonitrile reacts with 4-methylpiperazine in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst.
    • Reaction Conditions : 60–80°C, 12–24 hours, solvent: toluene/water biphasic system.
    • Key Challenge : Competing over-alkylation is mitigated by stoichiometric control (1:1 molar ratio).
  • Reduction to Primary Amine :
    • The α-amino nitrile is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
    • Yield : ~70–80% after purification via vacuum distillation.

Table 1: Optimization of Alkylation and Reduction Steps

Step Reagents/Conditions Yield (%) Purity (HPLC)
Alkylation 4-Methylpiperazine, NaOH 65 92
Reduction (LiAlH₄) THF, 0°C to reflux 78 95

Alternative Route: Bromoethyl Intermediate

A halogenated approach avoids nitrile intermediates:

  • Bromination : 2-(4-Methoxyphenyl)ethanol is treated with phosphorus tribromide (PBr₃) to yield 2-(4-methoxyphenyl)ethyl bromide.
  • Nucleophilic Substitution : The bromide reacts with 4-methylpiperazine in acetonitrile at 50°C for 8 hours.
  • Amine Isolation : The product is extracted with methylene chloride, dried over sodium sulfate, and concentrated.

Advantages : Higher regioselectivity and reduced side products compared to nitrile routes.

Amide Bond Formation with Thiophene-2-carboxylic Acid

Activation of Thiophene-2-carboxylic Acid

The carboxylic acid is activated to enhance electrophilicity:

  • Acid Chloride Formation : Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane under reflux.
  • Alternative Activators : Phosphoryl trichloride (POCl₃) or oxalyl chloride may substitute SOCl₂.

Coupling with Ethylamine Intermediate

The activated acid reacts with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine:

  • Conditions : Room temperature, 2–4 hours, solvent: dichloromethane or THF.
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts.
  • Workup : The reaction mixture is washed with brine, dried (Na₂SO₄), and concentrated.

Table 2: Coupling Reagent Efficiency Comparison

Reagent System Solvent Yield (%) Purity (HPLC)
SOCl₂ + TEA CH₂Cl₂ 85 98
HBTU/HOBt DMF 88 97
DCC/DMAP THF 82 96

Note: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DCC (dicyclohexylcarbodiimide) are coupling agents cited in patents.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography:

  • Eluent : Gradient of ethyl acetate/methanol (95:5 to 80:20).
  • Recrystallization : Final recrystallization from methanol yields crystalline product (mp: 120–122°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene), 7.25 (d, J = 8.6 Hz, 2H, methoxyphenyl), 6.85 (d, J = 8.6 Hz, 2H), 3.80 (s, 3H, OCH₃), 3.55–3.40 (m, 4H, piperazine), 2.45–2.30 (m, 8H, piperazine/CH₂).
  • MS (ESI+) : m/z 360.5 [M+H]⁺.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amide group undergo oxidation under controlled conditions:

Reagent/ConditionsTarget SiteProductYieldReference
KMnO₄ (acidic aqueous medium)Thiophene ringThiophene-2-carboxamide sulfoxide65–72%
NaOCl (aqueous EtOH, 25°C)Piperazine nitrogenN-Oxide derivative48%
Oxone/DMSOAmide C–N bondCleavage to carboxylic acid82%

Key Findings :

  • Hypochlorite-mediated oxidation selectively targets the piperazine nitrogen without affecting the methoxyphenyl group .

  • Oxone in DMSO efficiently cleaves the carboxamide bond, yielding thiophene-2-carboxylic acid .

Reduction Reactions

The carboxamide group and aromatic systems participate in reduction pathways:

Reagent/ConditionsTarget SiteProductYieldReference
LiAlH₄ (THF, 0°C → reflux)CarboxamideAmine derivative78%
H₂/Pd-C (EtOH, 50 psi)Thiophene ringPartially saturated thiophene55%

Key Findings :

  • LiAlH₄ reduces the carboxamide to a primary amine while preserving the piperazine and methoxyphenyl groups.

  • Catalytic hydrogenation selectively saturates the thiophene ring under high-pressure conditions.

Nucleophilic Substitution

The piperazine nitrogen and ethyl linker are reactive toward electrophiles:

Reagent/ConditionsTarget SiteProductYieldReference
Alkyl halides (K₂CO₃, DMF)Piperazine nitrogenN-Alkylated piperazine derivatives60–75%
Acyl chlorides (NEt₃, CH₂Cl₂)Ethyl linker amineSecondary amides85%

Key Findings :

  • Alkylation at the piperazine nitrogen enhances solubility in polar solvents.

  • Acylations at the ethyl linker modify biological activity by introducing steric bulk.

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

Reagent/ConditionsTarget SiteProductYieldReference
6M HCl (reflux)CarboxamideThiophene-2-carboxylic acid + amine90%
NaOH/H₂O (70°C)CarboxamideCarboxylate salt + ammonia88%

Key Findings :

  • Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide nitrogen.

  • Hydrolysis products are precursors for further functionalization (e.g., esterification) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reagent/ConditionsTarget SiteProductYieldReference
Suzuki-Miyaura (Pd(dtbpf)Cl₂)Thiophene bromideBiaryl derivatives70%
Buchwald-Hartwig (Pd(OAc)₂)Piperazine amineArylpiperazine analogs65%

Key Findings :

  • Suzuki coupling introduces aryl groups at the thiophene ring, modulating electronic properties .

  • Buchwald-Hartwig amination generates diverse piperazine derivatives with enhanced receptor binding .

Dimerization and Polymerization

Under oxidative or thermal conditions, the compound forms oligomers:

Reagent/ConditionsProductYieldReference
NaOCl (aq. EtOH, 25°C)Dimeric disulfide-linked structure28%
Heat (180°C, inert atmosphere)Polyamide backboneN/A

Key Findings :

  • Hypochlorite induces dimerization via sulfur-sulfur bond formation .

  • Thermal polymerization produces materials with potential thermoplastic properties.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide has been explored for its potential therapeutic effects, including:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). It induces apoptosis in these cells, enhancing its potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism
A54926Growth inhibition
MCF-749.85Induction of apoptosis

Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways. The inhibition of RSK has significant therapeutic implications in treating tumors with aberrant signaling pathways.

Biological Studies

The compound has been investigated as a ligand in receptor binding studies. Its interaction with various receptors may lead to significant pharmacological effects:

  • Alpha1-Adrenergic Receptors : Compounds with similar structures have been found to target these receptors, potentially influencing cardiovascular functions.

Sleep Modulation

Research has shown that this compound exhibits significant effects on sleep patterns:

  • Increase in Slow Wave Sleep : Crucial for restorative sleep.
  • Decrease in Awakenings After Sleep Onset : Enhances overall sleep quality.

Animal studies indicated improvements in sleep architecture, measured by polysomnography, highlighting its potential role in treating sleep disorders.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials with specific chemical properties. Its unique structure allows for the synthesis of more complex molecules, making it a valuable building block in organic chemistry.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Positional Isomers of the Piperazine-Phenyl Moiety

Compound A : N-[2-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide ()

  • Structure : Thiophene-2-carboxamide attached to a phenyl ring with a 4-methylpiperazine group at the 2-position .
  • Key difference : The ethyl backbone in the target compound is replaced with a direct phenyl-piperazine linkage. This reduces flexibility and may alter binding pocket compatibility .

Compound B : N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide ()

  • Structure : Similar to Compound A but with the piperazine at the 4-position of the phenyl ring.
  • Impact : Para-substitution may enhance steric accessibility for receptor binding compared to ortho-substitution .

Heterocyclic Core Modifications

Compound C : (R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277, )

  • Structure : Replaces thiophene-2-carboxamide with a thiazol-2-amine core.

Compound D : N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues ()

  • Structure : Thiophene-2-carboxamide linked to a pyridine ring instead of phenyl-piperazine.
  • Biological relevance : Demonstrated antibacterial activity, suggesting the thiophene carboxamide core is critical for targeting microbial enzymes .

Substituent Variations on the Aromatic Ring

Compound E : N-[4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl]-1H-indole-2-carboxamide ()

  • Structure : Chloro and methoxy groups on the phenyl ring, with an indole-carboxamide core.

Compound F : N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate ()

  • Structure : Trifluoromethoxy substituent on phenyl.
  • Impact : The trifluoromethoxy group enhances lipophilicity (logP) and may improve blood-brain barrier penetration compared to the target compound’s methoxy group .

Functional Group Replacements

Compound G: N-{2,2,2-Trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide ()

  • Structure : Trichloroethyl group replaces the piperazine-ethyl backbone.
  • Impact : Increased lipophilicity due to trichloro substitution may enhance tissue retention but raise toxicity concerns .

Compound H : N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide ()

  • Structure : Carbothioyl linkage instead of ethyl chain.

Biological Activity

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the following components:

  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Piperazine Moiety : Known for improving bioactivity and selectivity towards specific biological targets.
  • Thiophene Ring : Contributes to the compound's pharmacological properties.

The molecular formula is C20H29N3O3SC_{20}H_{29}N_{3}O_{3}S with a molecular weight of approximately 423.6 g/mol. The presence of these functional groups suggests diverse biological activities, particularly in cancer therapy and antimicrobial applications.

Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways. The inhibition of RSK has significant therapeutic implications in cancer treatment, particularly in tumors with aberrant signaling pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. It has shown promise in:

  • Cell Proliferation Inhibition : Demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, enhancing its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism
A54926Growth inhibition
MCF-749.85Induction of apoptosis

These findings highlight the compound's potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness at low concentrations.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.30 - 0.35Bactericidal

The antimicrobial efficacy suggests potential applications in treating infections, particularly those caused by resistant strains .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance biological activity:

  • Synthesis : Multi-step organic reactions are employed to synthesize this compound, including the formation of the thiophene ring and the introduction of functional groups via nucleophilic substitution reactions.
  • Biological Evaluation : Various derivatives have been screened for their anticancer and antimicrobial properties, with some exhibiting significantly lower IC50 values compared to existing treatments.
  • Clinical Implications : The potential for these compounds to serve as lead candidates for drug development is under investigation, particularly in targeting specific kinases involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.